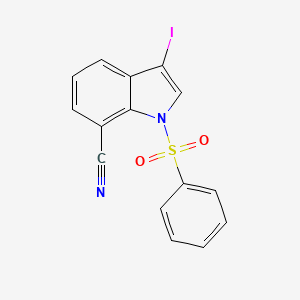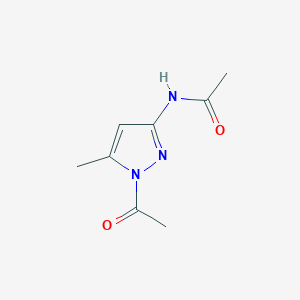
2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family This compound features a pyrimidine ring substituted with an isopentylthio group at the 2-position and a propyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidinone derivatives.
Thioether Formation: The isopentylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidinone with an isopentylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Alkylation: The propyl group is introduced through an alkylation reaction using a suitable propyl halide (e.g., propyl bromide) under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Types of Reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone ring can undergo reduction reactions, typically using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium carbonate, propyl bromide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various alkylated or arylated pyrimidinone derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in nucleotide metabolism.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in drug development.
Medicine:
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Wirkmechanismus
The mechanism by which 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The isopentylthio and propyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets effectively.
Vergleich Mit ähnlichen Verbindungen
2-(Methylthio)-6-propylpyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of an isopentylthio group.
2-(Isopentylthio)-4(1H)-pyrimidinone: Lacks the propyl group at the 6-position.
6-Propyl-2-thiopyrimidin-4(1H)-one: Contains a thiol group instead of a thioether.
Uniqueness: 2-(Isopentylthio)-6-propylpyrimidin-4(1H)-one is unique due to the combination of the isopentylthio and propyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other pyrimidinone derivatives.
Eigenschaften
CAS-Nummer |
62459-10-3 |
|---|---|
Molekularformel |
C12H20N2OS |
Molekulargewicht |
240.37 g/mol |
IUPAC-Name |
2-(3-methylbutylsulfanyl)-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H20N2OS/c1-4-5-10-8-11(15)14-12(13-10)16-7-6-9(2)3/h8-9H,4-7H2,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
MCDJJWMXISZXSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)NC(=N1)SCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)

![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)





![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)




